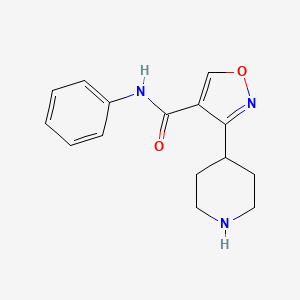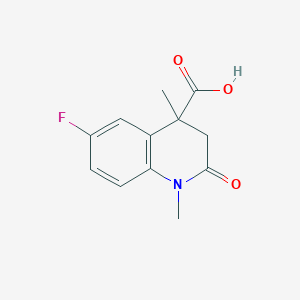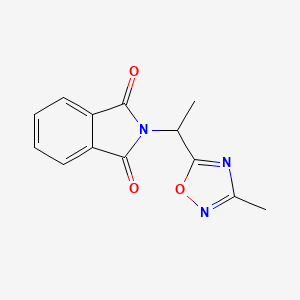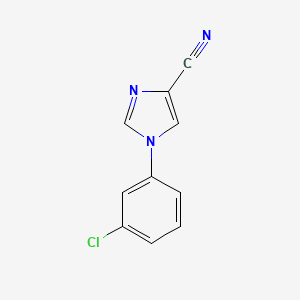![molecular formula C12H18N4O B11813597 2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)
2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-2(1H)-yl)pipéridine est un composé hétérocyclique qui a suscité un intérêt considérable en raison de ses applications potentielles en chimie médicinale et en pharmacologie. Ce composé présente une structure unique qui combine un cycle pipéridine avec un noyau tétrahydropyrido[4,3-d]pyrimidinone, ce qui en fait un échafaudage précieux pour le développement de nouveaux agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-2(1H)-yl)pipéridine implique généralement la cyclocondensation de précurseurs appropriés. Une méthode courante implique la réaction de 2-amino-1H-pyrrole-3-carbonitriles avec des nitriles aromatiques en présence de tert-butoxyde de potassium dans du tert-butanol bouillant . Cette réaction conduit au dérivé pyrimidinone souhaité à travers une série d'étapes intermédiaires.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale impliquerait probablement l'optimisation de la voie de synthèse pour une production à grande échelle. Cela comprendrait l'affinement des conditions de réaction, telles que la température, le solvant et les concentrations de catalyseur, pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-2(1H)-yl)pipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour introduire des groupes fonctionnels ou modifier ceux existants.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut conduire à différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme l'azoture de sodium. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des solvants spécifiques pour faciliter les réactions.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant ainsi la diversité chimique du composé.
Applications de recherche scientifique
La 4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-2(1H)-yl)pipéridine présente plusieurs applications de recherche scientifique :
Chimie : Elle sert de bloc de construction pour synthétiser des molécules plus complexes ayant une activité biologique potentielle.
Biologie : La structure du composé lui permet d'interagir avec des cibles biologiques, ce qui le rend utile pour étudier l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Elle a le potentiel de servir de composé de tête pour le développement de nouveaux médicaments, en particulier dans des domaines tels que l'oncologie et les maladies infectieuses.
Industrie : Les propriétés uniques du composé le rendent précieux dans le développement de nouveaux matériaux et de nouveaux procédés chimiques
Mécanisme d'action
Le mécanisme d'action de la 4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-2(1H)-yl)pipéridine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. La structure du composé lui permet de s'insérer dans les poches de liaison de diverses protéines, perturbant leur fonction normale et conduisant à des effets thérapeutiques .
Applications De Recherche Scientifique
2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for developing new drugs, particularly in areas like oncology and infectious diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of various proteins, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pipéridine-4-carboxamides : Ces composés sont des inhibiteurs puissants de la protéine kinase B (PKB) et ont montré un potentiel prometteur dans le traitement du cancer.
Dérivés de pyrazolo[3,4-d]pyrimidine : Ces composés sont connus pour leur activité inhibitrice contre les kinases cycline-dépendantes (CDK), ce qui les rend précieux dans la recherche sur le cancer.
Unicité
La 4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-2(1H)-yl)pipéridine se distingue par sa combinaison unique d'un cycle pipéridine et d'un noyau tétrahydropyrido[4,3-d]pyrimidinone. Cette structure fournit un échafaudage polyvalent pour le développement de nouveaux agents thérapeutiques ayant des activités biologiques diverses.
Propriétés
Formule moléculaire |
C12H18N4O |
|---|---|
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
2-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N4O/c17-11-9-8-13-5-4-10(9)14-12(15-11)16-6-2-1-3-7-16/h13H,1-8H2,(H,14,15,17) |
Clé InChI |
RMFVVQUQVNEANV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC3=C(CNCC3)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)



![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)





